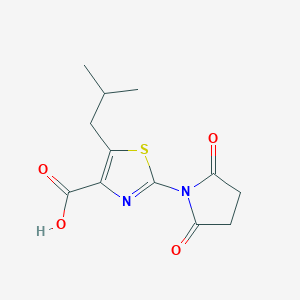![molecular formula C16H16ClN5O2 B2769001 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide CAS No. 899945-24-5](/img/structure/B2769001.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide and its derivatives have been extensively studied for their synthesis methodologies and potential biological activities. This includes their role in adenosine receptor affinity, demonstrating a general class of compounds exhibiting A1 adenosine receptor affinity, particularly with substitutions enhancing overall activity (Harden, Quinn, & Scammells, 1991).
Antitumor and Antimicrobial Applications
- Investigations into the antimicrobial and antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives have shown promising results. Novel derivatives have been synthesized and tested for their in vitro anticancer activity against various cell lines, with some compounds exhibiting higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, antimicrobial activity assessments of these compounds have demonstrated good to excellent efficacy against selected microbial strains, highlighting their potential in developing new therapeutic agents.
Inhibition of Cell Proliferation and Proapoptotic Effects
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found to inhibit cell proliferation and induce apoptosis in cancer cell lines through the inhibition of c-Src phosphorylation. These compounds block the growth of cancer cells and act as proapoptotic agents, with some being more active than the reference compounds in inhibiting cell proliferation (Carraro et al., 2006).
Development of FLT3 Inhibitors for Psoriasis Treatment
- Structural optimization of lead compounds targeting FMS-like tyrosine kinase 3 (FLT3) has led to the discovery of potent inhibitors with significant antipsoriatic effects in animal models. These findings suggest the potential of pyrazolo[3,4-d]pyrimidine derivatives as drug candidates for psoriasis treatment (Li et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide, also known as F2823-0058, are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to interact with a variety of biological targets.
Mode of Action
As a member of the pyrazolo[3,4-d]pyrimidine class, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of the chlorobenzamide moiety may also contribute to its binding affinity and selectivity.
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines have been implicated in a variety of biological processes, including cell signaling, gene expression, and enzymatic activity
Result of Action
Given the structural similarity to other pyrazolo[3,4-d]pyrimidines, it may exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects . .
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLGXHKHJELBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
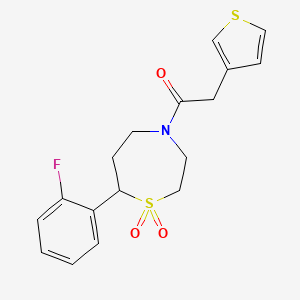
![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)
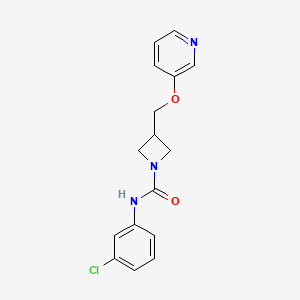


![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)
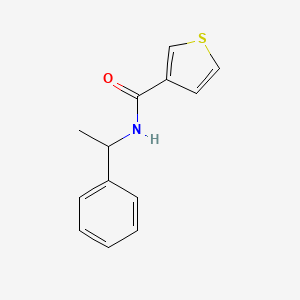
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)
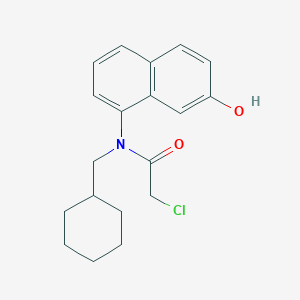
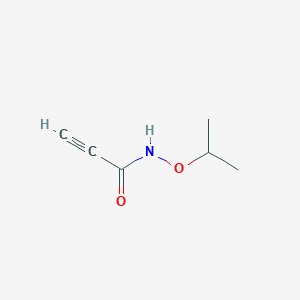
![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
